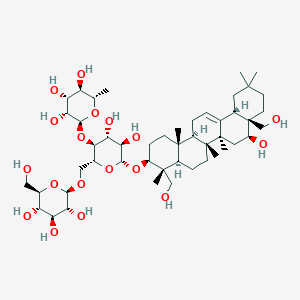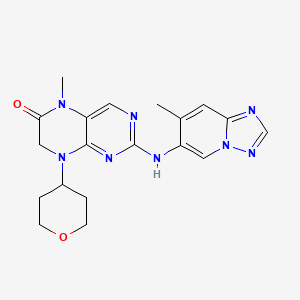
Oxonol Blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxonol Blue involves the reaction of 1,3-dibutylbarbituric acid with trimethine cyanine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is purified through crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Oxonol Blue primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents at controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted oxonol compounds .
科学的研究の応用
Oxonol Blue has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays to monitor cellular health and function.
Industry: Applied in fermentation processes to assess yeast viability and optimize production.
作用機序
Oxonol Blue functions by integrating into cell membranes and responding to changes in membrane potential. The dye’s fluorescence intensity varies with the membrane potential, allowing researchers to monitor cellular activities in real-time. The molecular targets of this compound include cell membranes and membrane-associated proteins, which play a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
Oxonol VI: Another oxonol dye used for membrane potential monitoring.
DiBAC4(3): A similar anionic dye used in cell viability assays.
Uniqueness
Oxonol Blue is unique due to its high sensitivity and specificity for membrane potential changes. It provides more consistent and reliable results compared to other dyes like methylene blue, making it a preferred choice in various applications .
特性
分子式 |
C25H16K2N4O12S2 |
|---|---|
分子量 |
706.7 g/mol |
IUPAC名 |
dipotassium;4-[5-carboxy-4-[(1E,3E,5E)-5-[3-carboxy-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5+;; |
InChIキー |
JCGBFZMAOUKSPX-BGEQDXRKSA-L |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+] |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)






![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)

![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)



